molecular formula C11H12ClNO4 B15355799 2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid

2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid

Cat. No.: B15355799
M. Wt: 257.67 g/mol
InChI Key: BOJBIABGHDVCHE-UHFFFAOYSA-N
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Description

2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid is an organic compound with a complex structure that includes a carboxymethyl group, a chloro substituent, and a methylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid typically involves the reaction of 3-chloro-2-methylaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-chloro-2-methylaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active site residues, while the chloro and methylanilino groups may participate in hydrophobic interactions or π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-[N-(carboxymethyl)-2-methylanilino]acetic acid: Lacks the chloro substituent, which may affect its reactivity and binding properties.

    2-[N-(carboxymethyl)-3-chloroanilino]acetic acid: Lacks the methyl group, potentially altering its hydrophobic interactions.

    2-[N-(carboxymethyl)-3-chloro-2-methylanilino]propionic acid: Contains a propionic acid group instead of acetic acid, which may influence its acidity and solubility.

Uniqueness

The presence of both the chloro and methylanilino groups in 2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid makes it unique compared to its analogs. These substituents can significantly impact its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid

InChI

InChI=1S/C11H12ClNO4/c1-7-8(12)3-2-4-9(7)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17)

InChI Key

BOJBIABGHDVCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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